molecular formula C21H28F3N3O4S B4292512 ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE

ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE

Cat. No.: B4292512
M. Wt: 475.5 g/mol
InChI Key: KXSJPHPYRJZJFJ-UHFFFAOYSA-N
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Description

Ethyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a trifluoroalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, including the formation of the benzothiophene ring, introduction of the cyano group, and the addition of the trifluoroalaninate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Ethyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Ethyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific properties, highlighting the uniqueness of ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE.

Properties

IUPAC Name

ethyl 2-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F3N3O4S/c1-6-30-17(28)20(21(22,23)24,27-18(29)31-7-2)26-16-14(11-25)13-9-8-12(19(3,4)5)10-15(13)32-16/h12,26H,6-10H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSJPHPYRJZJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C#N)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE

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